molecular formula C12H17NO4 B6236813 tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate CAS No. 440359-57-9

tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate

Cat. No.: B6236813
CAS No.: 440359-57-9
M. Wt: 239.3
InChI Key:
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Description

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their diverse range of applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, which is further connected to a carbamate moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate typically involves the reaction of tert-butylamine with 2-hydroxy-3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction forms the corresponding ketone derivative.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ether derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a protecting group for amines in organic synthesis. The carbamate group can be easily introduced and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules.

    Biology: This compound is used in the study of enzyme mechanisms and inhibition. The carbamate moiety can mimic the transition state of enzyme-catalyzed reactions, providing insights into enzyme function and potential drug targets.

    Medicine: It has potential applications in the development of pharmaceuticals. The unique structure of this compound can be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

    Industry: this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity and specificity of the compound. The overall effect of this compound depends on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-(2-hydroxy-3-methylphenyl)carbamate: This compound has a methyl group instead of a methoxy group, which affects its reactivity and biological activity.

    Tert-butyl N-(2-hydroxy-3-ethoxyphenyl)carbamate: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and interaction with molecular targets.

    Tert-butyl N-(2-hydroxy-3-chlorophenyl)carbamate: The chloro group can introduce different electronic effects, altering the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

440359-57-9

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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